Cobalt(II) phosphate

説明

BenchChem offers high-quality Cobalt(II) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

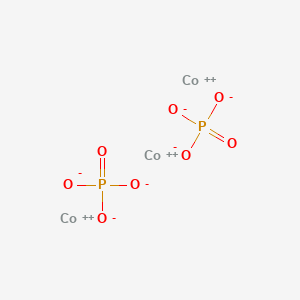

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cobalt(II) phosphate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Cobalt(II) Phosphate

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic analysis of cobalt(II) phosphate (Co₃(PO₄)₂), a material of significant interest due to its diverse applications in catalysis, energy storage, and pigmentation.[1][2][3] We delve into the structural nuances of its primary anhydrous and hydrated forms, presenting a rationale-driven approach to experimental design. This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific causality. We detail validated methodologies for synthesis, single-crystal and powder X-ray diffraction, and correlative thermal analysis, ensuring a self-validating system for robust and reproducible results. The guide emphasizes the critical link between crystal structure and material function, providing the authoritative grounding necessary for advanced materials research and development.

Introduction: The Significance of Cobalt(II) Phosphate Polymorphs and Hydrates

Cobalt(II) phosphate is an inorganic compound recognized for its striking violet hue, high thermal stability, and versatile chemical properties.[1][4] Commercially known as Cobalt Violet, its utility extends far beyond pigmentation into high-performance applications.[2][5] Thin films of Co₃(PO₄)₂ serve as efficient water oxidation catalysts, a crucial component in sustainable energy technologies, while its electrochemical properties are leveraged in the development of cathodes for lithium-ion batteries.[3][4][6]

The functionality of cobalt(II) phosphate is intrinsically tied to its crystal structure. The compound exists in several forms, primarily as an anhydrous material and various hydrates (e.g., monohydrate, tetrahydrate, octahydrate), each possessing a unique atomic arrangement.[6][7][8] This structural diversity is pivotal; the coordination environment of the cobalt ions and the connectivity of the phosphate tetrahedra dictate the electronic and catalytic properties of the material.[9] Understanding these distinct crystal structures is therefore not merely an academic exercise but a prerequisite for designing and optimizing materials for specific applications. This guide provides the technical foundation for elucidating these structures with precision.

The Crystallographic Landscape of Cobalt(II) Phosphate

The different forms of cobalt(II) phosphate are distinguished by their unique crystal lattices and the coordination geometries of the constituent ions.

Anhydrous Cobalt(II) Phosphate (Co₃(PO₄)₂)

The anhydrous form of cobalt(II) phosphate crystallizes in the monoclinic system with the space group P2₁/c.[10][11] Its structure is a three-dimensional network built from phosphate (PO₄³⁻) anions linking cobalt(II) cations.[4] A key feature of this structure is the presence of two distinct coordination environments for the Co²⁺ ions, which occupy both six-coordinate (octahedral) and five-coordinate (distorted trigonal bipyramidal) sites in a 1:2 ratio.[4][6][10] The PO₄ tetrahedra act as bridging ligands, sharing corners and edges with the cobalt polyhedra to create a dense, stable framework.[10] This specific arrangement is fundamental to its thermal stability and electrochemical behavior.

Table 1: Crystallographic Data for Anhydrous Co₃(PO₄)₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [10][11] |

| Space Group | P2₁/c (No. 14) | [10][11] |

| a (Å) | 5.04 | [10] |

| b (Å) | 8.33 | [10] |

| c (Å) | 8.72 | [10] |

| β (º) | 120.78 | [10] |

| Volume (ų) | 314.35 | [10] |

| Co²⁺ Coordination | Octahedral & Trigonal Bipyramidal | [10] |

Hydrated Cobalt(II) Phosphates

The inclusion of water molecules into the crystal lattice creates a family of hydrated cobalt(II) phosphates with distinct structures and properties.

-

Cobalt(II) Phosphate Tetrahydrate (Co₃(PO₄)₂·4H₂O): This hydrate is isostructural with the mineral hopeite (Zn₃(PO₄)₂·4H₂O).[8] Its framework contains two independent Co²⁺ cations. One cation exhibits a distorted tetrahedral coordination, bonded to oxygen atoms from four different phosphate anions. The second cation is in a distorted octahedral environment, coordinated to two phosphate groups and four water molecules.[8]

-

Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O): This highly hydrated form is often the initial product of aqueous precipitation.[12][13] Its thermal decomposition is a key method for producing other hydrated or anhydrous phases, making its structural analysis, particularly via thermal methods, essential.[14]

-

Cobalt(II) Phosphate Monohydrate (Co₃(PO₄)₂·H₂O): The structure of the monohydrate has also been characterized, representing an intermediate hydration state.[7]

The presence and arrangement of these water molecules, and the hydrogen bonding networks they create, significantly influence the stability and dehydration pathways of the material.

Experimental Workflow for Crystal Structure Determination

A robust determination of crystal structure relies on a logical sequence of synthesis and characterization, where each step validates the next.

Synthesis of High-Quality Crystalline Material

Causality: The quality of the final structural model is fundamentally limited by the quality of the crystalline sample. For unambiguous structure determination via Single-Crystal X-ray Diffraction (SC-XRD), the synthesis of well-ordered, single-phase crystals is the most critical prerequisite. For Powder X-ray Diffraction (PXRD), a pure, homogenous polycrystalline powder is required.

Experimental Protocol 1: Hydrothermal Synthesis for Single-Crystal Growth

This method is ideal for obtaining high-quality single crystals by promoting slow crystal growth under elevated temperature and pressure.[8][15]

-

Precursor Preparation: Prepare a reaction mixture with a cobalt source (e.g., Co(CH₃COO)₂·4H₂O) and a phosphorus source (e.g., H₃PO₄) in a suitable solvent system, such as a water/ethylene glycol mixture.[15][16] An organic templating agent (e.g., 1,2-diaminopropane) can be added to guide the formation of specific framework structures.[15][16]

-

Autoclave Sealing: Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave.

-

Thermal Treatment: Heat the sealed autoclave to a specific temperature (e.g., 150°C) for several days to allow for slow crystallization under autogenous pressure.[15][16]

-

Product Recovery: After slow cooling to room temperature, the resulting single crystals are recovered by filtration, washed with deionized water and ethanol, and dried.

Experimental Protocol 2: Aqueous Precipitation for Polycrystalline Powder

This technique is effective for producing hydrated cobalt(II) phosphate powders for analysis by PXRD and TGA.[4][6]

-

Solution Preparation: Prepare separate aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) chloride) and a phosphate salt (e.g., diammonium hydrogen phosphate).[17]

-

Controlled Precipitation: Slowly add the phosphate solution to the stirred cobalt(II) solution. A violet precipitate of hydrated cobalt(II) phosphate will form.[4][6] The pH can be adjusted with ammonium hydroxide to control the precipitation process.[17]

-

Aging and Isolation: Age the precipitate in the mother liquor to improve crystallinity.

-

Washing and Drying: Filter the precipitate, wash thoroughly with deionized water to remove soluble byproducts, and dry at a moderate temperature (e.g., 60-80°C) to yield the hydrated powder (typically the octahydrate).[13]

-

Anhydrous Conversion: The anhydrous form can be obtained by calcining the hydrated powder at elevated temperatures (e.g., >600°C).[14]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Analysis

Causality: SC-XRD provides the most complete structural information, including precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters, leading to an unambiguous determination of the crystal structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Crystal Selection: Under a microscope, select a suitable single crystal (well-formed, no visible defects) and mount it on a goniometer head.

-

Data Collection: Center the crystal on a single-crystal diffractometer. Perform unit cell determination and collect diffraction intensity data over a wide range of reciprocal space.

-

Data Reduction: Integrate the raw diffraction images and apply corrections for factors like Lorentz-polarization effects and absorption. Determine the crystal system and space group from the systematic absences in the data.

-

Structure Solution: Use direct methods or Patterson methods (e.g., with SHELXT) to obtain an initial structural model.

-

Structure Refinement: Refine the atomic coordinates, site occupancies, and displacement parameters against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL) to achieve the best fit.

-

Validation: Check the final model for chemical sense and use validation tools (e.g., PLATON, CheckCIF) to ensure its quality before deposition in a crystallographic database.

Powder X-ray Diffraction (PXRD): Phase Identification and Purity

Causality: PXRD is an essential, high-throughput technique to confirm the phase identity of a bulk sample, assess its purity, and refine lattice parameters. It is indispensable when single crystals are not available or for routine quality control.[18][19]

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Finely grind the polycrystalline sample to an even consistency to ensure random crystallite orientation.

-

Data Collection: Mount the powder on a sample holder and collect a diffraction pattern using a powder diffractometer.

-

Phase Identification: Compare the experimental diffraction pattern (peak positions and intensities) to reference patterns in crystallographic databases (e.g., ICDD PDF, ICSD) to identify the crystalline phase(s) present.[14]

-

Rietveld Refinement (Optional): For detailed structural information from powder data, perform a Rietveld refinement. This method fits the entire calculated diffraction profile to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and phase fractions.

Correlative Thermal Analysis (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for analyzing hydrated forms of cobalt(II) phosphate. TGA precisely measures mass changes upon heating, directly correlating mass loss to the removal of water molecules, while DSC detects the thermal energy changes associated with these phase transitions.[17][20]

Step-by-Step Methodology:

-

Instrumentation: Use a simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the hydrated cobalt(II) phosphate powder into an appropriate crucible (e.g., alumina).[17]

-

Analysis Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).[17]

-

Data Interpretation:

-

TGA Curve: Correlate the stepwise mass losses with the theoretical water content for different hydrates (e.g., Co₃(PO₄)₂·8H₂O → Co₃(PO₄)₂·4H₂O → Co₃(PO₄)₂).[21]

-

DSC/DTA Curve: Identify endothermic peaks corresponding to dehydration events and exothermic peaks indicating crystallization or phase transitions.

-

Data Interpretation and Structural Insights

The ultimate goal of the analysis is to build a structure-property relationship. Once a crystal structure is solved and refined, interpretation focuses on:

-

Coordination Environment: Analyze the Co-O bond distances and the geometry of the cobalt coordination polyhedra (octahedra, tetrahedra, etc.).[10] Distortions from ideal geometries can indicate strain and influence electronic properties.

-

Framework Connectivity: Examine how the CoOₓ polyhedra and PO₄ tetrahedra are linked.[9] This connectivity defines the dimensionality of the structure (e.g., layered vs. 3D framework) and the presence of any channels or pores, which is critical for catalytic and ion transport applications.[15]

-

Role of Hydrates: In hydrated structures, identify the role of water molecules (coordinated vs. lattice) and map the hydrogen-bonding network.[8] This network is crucial for the structural stability and dehydration mechanism.

By correlating these structural features with observed performance in catalysis or energy storage, researchers can develop a deeper understanding of the material and rationally design new structures with enhanced properties.

Conclusion and Future Outlook

The crystallographic analysis of cobalt(II) phosphate is a multi-faceted process that requires a synergistic application of synthesis, diffraction, and thermal analysis techniques. The anhydrous monoclinic structure and the various hydrated forms each present unique structural motifs that directly govern their physical and chemical properties. The methodologies detailed in this guide provide a robust framework for elucidating these structures with high fidelity.

Future research will likely focus on the synthesis of novel cobalt phosphate frameworks, potentially using different organic templates to create porous structures with tailored catalytic sites.[16][22] High-pressure crystallographic studies could also reveal new polymorphs with unique electronic or magnetic properties. A thorough understanding of the crystal structure will remain the bedrock upon which these future advancements are built.

References

-

Materials Project. (n.d.). mp-19264: Co3(PO4)2 (Monoclinic, P2_1/c, 14). Retrieved from [Link]

-

Grokipedia. (n.d.). Cobalt(II) phosphate. Retrieved from [Link]

-

Materials Project. (n.d.). mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14). Retrieved from [Link]

-

Anderson, J. B., Kostiner, E., & Ruszala, F. A. (1975). Crystal structure of cobalt(II) orthophosphate monohydrate, Co3(PO4)2.H2O. Inorganic Chemistry, 14(11), 2775-2778. Retrieved from [Link]

-

Kim, C. H., et al. (2003). Synthesis and crystal structure of a layered cobalt phosphate with a racemic 1,2-Diaminopropane template. Journal of Coordination Chemistry, 56(18), 1545-1551. Retrieved from [Link]

-

PubChem. (n.d.). Cobaltous phosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cobalt(II) phosphate. Retrieved from [Link]

-

Lee, Y. H., et al. (2009). Co3(PO4)2·4H2O. Acta Crystallographica Section E: Crystallographic Communications, 65(5), i30. Retrieved from [Link]

-

ResearchGate. (n.d.). a XRD pattern of Co3(PO4)2 thin film for different molar concentration. b Crystal structure of Co3(PO4)2. Retrieved from [Link]

-

ResearchGate. (n.d.). An excerpt from the crystal structure of cobalt phosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). a) XRD patterns of the cobalt phosphates (vertical lines are calculated from the crystal structures). Retrieved from [Link]

-

Kim, C. H., et al. (2003). Synthesis and crystal structure of the layered cobalt phosphate with racemic 1,2-diaminopropane template. Journal of Coordination Chemistry, 56(15), 1281-1287. Retrieved from [Link]

-

Korech, S. V. (2018). Thermal Behaviour of Cobalt(II) Dihydrogenphosphate Tetrahydrate. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 55-61. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13455-36-2, COBALT PHOSPHATE HYDRATE. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction analysis of cobalt phosphate samples (C1, C2, C3 and C4). Retrieved from [Link]

-

Inya, A. C., et al. (2020). Synthesis and characterization of different nanostructures of cobalt phosphate. Journal of Ovonic Research, 16(4), 215-221. Retrieved from [Link]

-

MatVoc. (2025, June 12). Cobalt(II) phosphate (Q3761). Retrieved from [Link]

-

Hashimoto, K., et al. (1991). Synthesis and Thermal Change of Cobalt(II) Phosphate Tetrahydrate. Journal of the Ceramic Society of Japan, 99(1152), 782-786. Retrieved from [Link]

-

ResearchGate. (n.d.). The powder X-ray diffraction (XRD) pattern of the (a) hexagonal Co3(PO4)2—JCPDS No. 70-1795. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of a layered cobalt phosphate with a racemic 1,2-Diaminopropane template. Retrieved from [Link]

-

Antraptseva, N., et al. (2023). Thermal Behavior of Solid Solutions of Hydrated Phosphates of Cobalt(II) and Magnesium (Manganese, Zinc). Functional Materials, 30(4), 519-525. Retrieved from [Link]

-

Schipper, C., et al. (2022). Synthesis and Characterization of Novel Cobalt Carbonyl Phosphorus and Arsenic Clusters. Inorganics, 10(10), 160. Retrieved from [Link]

-

National Bureau of Standards. (1978). Standard x-ray diffraction powder patterns: Section 13 - Data for 58 substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions and Mechanisms in Thermal Analysis of Advanced Materials. Retrieved from [Link]

-

American Elements. (n.d.). Cobalt(II) Phosphate Hydrate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemiis.com [chemiis.com]

- 4. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 5. Cobaltous phosphate | Co3O8P2 | CID 61615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cobalt(II) Phosphate|Co3(PO4)2|For Research [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 12. Page loading... [guidechem.com]

- 13. functmaterials.org.ua [functmaterials.org.ua]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 22. researchgate.net [researchgate.net]

Physical properties of anhydrous Cobalt(II) phosphate

An In-Depth Technical Guide to the Physical Properties of Anhydrous Cobalt(II) Phosphate

Introduction

Anhydrous Cobalt(II) phosphate (Co₃(PO₄)₂) is an inorganic compound of significant interest across various scientific and industrial domains. Commercially known as Cobalt Violet, its primary application has historically been as a stable and vibrant pigment in ceramics, glass, and paints.[1][2] However, its utility extends far beyond aesthetics. For researchers and drug development professionals, the unique electronic structure, thermal stability, and catalytic potential of Co₃(PO₄)₂ make it a compelling subject. Its role as a water oxidation catalyst is particularly notable, offering insights into efficient oxygen evolution reactions crucial for energy storage technologies.[1][2] Furthermore, its application is being explored in materials science for battery components and in water treatment processes.[1][3][4]

This guide serves as a technical resource, providing a detailed examination of the core physical properties of anhydrous Cobalt(II) phosphate. It is designed to equip researchers, scientists, and development professionals with the foundational knowledge required to effectively utilize and characterize this compound. The narrative moves from fundamental identification and structural analysis to a detailed breakdown of its physical, thermal, and spectroscopic characteristics, grounded in established experimental methodologies.

Section 1: Chemical and Structural Identity

A precise understanding of a material's identity is the bedrock of scientific inquiry. Anhydrous Cobalt(II) phosphate is defined by its specific chemical formula, molecular weight, and a unique crystalline arrangement.

-

Molecular Formula : Co₃(PO₄)₂ or Co₃O₈P₂[1][2][3][5][6][7][8]

-

Common Synonyms : Cobaltous phosphate, Tricobalt diphosphate, Cobalt orthophosphate, Pigment Violet 14[2][10][11]

Crystal Structure

The physical properties of Co₃(PO₄)₂ are intrinsically linked to its crystal lattice. X-ray crystallography studies have revealed that anhydrous Cobalt(II) phosphate adopts a monoclinic crystal system, belonging to the P2_1/c space group.[12] The structure is characterized by discrete phosphate (PO₄³⁻) tetrahedra that serve as linking units for the cobalt(II) cations (Co²⁺).[2]

A notable feature of this structure is the presence of two distinct coordination environments for the cobalt ions. The Co²⁺ centers occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio.[2] This structural complexity influences the material's magnetic and catalytic properties. The arrangement consists of alternating layers of phosphate polyhedra and cobalt atoms, creating a dense, stable framework.[13]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. B22066.22 [thermofisher.com]

- 8. Cobalt(II) phosphate, anhydrous, 98% | Fisher Scientific [fishersci.ca]

- 9. Cobaltous phosphate | Co3O8P2 | CID 61615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. americanelements.com [americanelements.com]

- 12. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 13. researchgate.net [researchgate.net]

Navigating the Hydration States of Cobalt(II) Phosphate: A Technical Guide to the Tetrahydrate and Octahydrate Forms

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the tetrahydrate and octahydrate forms of cobalt(II) phosphate has been developed for researchers, scientists, and professionals in drug development. This whitepaper elucidates the critical differences in structure, synthesis, and properties of these two hydrated forms, providing a vital resource for their effective application in catalysis, materials science, and beyond.

Introduction: The Significance of Hydration State

Cobalt(II) phosphate (Co₃(PO₄)₂) is an inorganic compound of significant interest, with its hydrated forms being particularly crucial in various scientific and industrial applications, including as pigments, catalysts, and precursors for battery materials.[1][2] The number of water molecules within the crystal lattice, or the hydration state, profoundly influences the material's structural, thermal, and chemical properties. This guide focuses on the two most common hydrated forms: cobalt(II) phosphate tetrahydrate (Co₃(PO₄)₂·4H₂O) and cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O), providing a detailed comparative analysis to aid in their selective synthesis and application.

Structural Elucidation: A Tale of Two Lattices

The arrangement of atoms in the crystal lattice is the primary determinant of a material's properties. Cobalt(II) phosphate tetrahydrate and octahydrate exhibit distinct crystal structures, which are fundamental to understanding their behavior.

Cobalt(II) Phosphate Tetrahydrate (Co₃(PO₄)₂·4H₂O): An Orthorhombic Framework

Single-crystal X-ray diffraction studies have revealed that cobalt(II) phosphate tetrahydrate crystallizes in the orthorhombic system, belonging to the space group Pnma.[2] This structure is isostructural with the mineral hopeite (Zn₃(PO₄)₂·4H₂O).[2] The lattice contains two distinct cobalt(II) ion coordination environments: one is tetrahedrally coordinated to four oxygen atoms from four different phosphate groups, while the other exhibits a distorted octahedral geometry, being bonded to two phosphate groups and four water molecules.[2] This intricate framework is further stabilized by a network of hydrogen bonds.[2]

Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O): A Monoclinic Arrangement

In contrast, cobalt(II) phosphate octahydrate adopts a monoclinic crystal structure. While detailed single-crystal structural data is less commonly cited, powder X-ray diffraction (XRD) patterns confirm its distinct crystalline nature. The presence of a larger number of water molecules results in a different packing arrangement and coordination environment for the cobalt ions compared to the tetrahydrate form.

| Property | Cobalt(II) Phosphate Tetrahydrate | Cobalt(II) Phosphate Octahydrate |

| Chemical Formula | Co₃(PO₄)₂·4H₂O[3] | Co₃(PO₄)₂·8H₂O[4] |

| Molecular Weight | 438.80 g/mol [3] | 510.87 g/mol [4] |

| Crystal System | Orthorhombic[2] | Monoclinic |

| Space Group | Pnma[2] | Not definitively cited in results |

| Lattice Parameters | a = 10.604 Å, b = 18.288 Å, c = 5.0070 Å[2] | Not definitively cited in results |

Synthesis and Phase Control: The Art of Selective Precipitation

The selective synthesis of either the tetrahydrate or the octahydrate form is crucial for targeted applications. The choice of synthesis method and the careful control of reaction parameters are key to achieving the desired hydration state.

General Synthesis Methodologies

Both hydrates are typically synthesized via precipitation reactions involving the mixing of aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) nitrate) and a phosphate source (e.g., sodium phosphate or ammonium phosphate).[1] Hydrothermal methods can also be employed to produce crystalline cobalt phosphate hydrates.[5]

Caption: Generalized workflow for the synthesis of cobalt(II) phosphate hydrates.

Achieving Phase Selectivity

The hydration state of the resulting cobalt(II) phosphate is highly sensitive to the reaction conditions. Key parameters influencing the formation of the tetrahydrate versus the octahydrate include:

-

Temperature: Higher reaction temperatures generally favor the formation of lower hydrates. The synthesis of the tetrahydrate may be favored at elevated temperatures, while the octahydrate is more likely to form at or below room temperature.

-

pH: The pH of the reaction mixture plays a critical role in the precipitation process and can influence the resulting hydrate phase.[6][7][8]

-

Concentration of Reactants: The initial concentrations of the cobalt and phosphate solutions can affect the nucleation and growth kinetics, thereby influencing the final product.

-

Aging Time: The duration for which the precipitate is allowed to age in the mother liquor can also impact the crystalline phase and particle morphology.

Experimental Protocol: Selective Precipitation of Cobalt(II) Phosphate Hydrates

Objective: To selectively synthesize cobalt(II) phosphate tetrahydrate and octahydrate.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Protocol for Cobalt(II) Phosphate Octahydrate (Hypothesized from general principles):

-

Prepare a 0.3 M solution of CoCl₂·6H₂O in deionized water.

-

Prepare a 0.2 M solution of Na₃PO₄·12H₂O in deionized water.

-

Slowly add the cobalt(II) chloride solution to the trisodium phosphate solution at room temperature (20-25 °C) with constant stirring.

-

Monitor and maintain the pH of the mixture at approximately 7.5-8.5.

-

Continue stirring for 2 hours to allow the precipitate to age.

-

Filter the precipitate, wash thoroughly with deionized water, and dry at a low temperature (e.g., 40 °C) to obtain Co₃(PO₄)₂·8H₂O.

Protocol for Cobalt(II) Phosphate Tetrahydrate (Hypothesized from general principles):

-

Prepare a 0.3 M solution of CoCl₂·6H₂O in deionized water.

-

Prepare a 0.2 M solution of Na₃PO₄·12H₂O in deionized water.

-

Heat both solutions to 60-80 °C.

-

Slowly add the hot cobalt(II) chloride solution to the hot trisodium phosphate solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 60-80 °C for 1 hour.

-

Filter the hot suspension, wash with hot deionized water, and dry at 100 °C to yield Co₃(PO₄)₂·4H₂O.

Characterization and Comparative Analysis

A suite of analytical techniques is employed to differentiate between the tetrahydrate and octahydrate forms and to understand their properties.

X-ray Diffraction (XRD)

XRD is the definitive technique for identifying the crystalline phase of the cobalt(II) phosphate hydrates. The distinct crystal structures of the tetrahydrate (orthorhombic) and octahydrate (monoclinic) result in unique diffraction patterns, allowing for unambiguous phase identification.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) provides quantitative information about the water content and thermal stability of the hydrates. Upon heating, both forms will exhibit mass loss corresponding to the dehydration process.

A study on cobalt(II) phosphate octahydrate showed a multi-step dehydration process, with the complete removal of water leading to the formation of the anhydrous phase.[9] A comparative TGA would be expected to show a greater total mass loss for the octahydrate (~25.4%) compared to the tetrahydrate (~16.4%), corresponding to the loss of eight and four water molecules, respectively. The temperatures at which these dehydration steps occur provide insights into the relative thermal stabilities of the two hydrates.

Caption: Postulated thermal decomposition pathway of cobalt(II) phosphate hydrates.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of the phosphate anions and the water molecules within the crystal lattice. The IR spectra of the tetrahydrate and octahydrate are expected to show distinct features, particularly in the O-H stretching region (~3000-3600 cm⁻¹) and the H-O-H bending region (~1600-1650 cm⁻¹). The differences in the number and nature of the hydrogen bonds in the two structures will lead to variations in the positions and shapes of these bands. The vibrational modes of the phosphate group (P-O stretching and O-P-O bending) in the 900-1100 cm⁻¹ and 500-650 cm⁻¹ regions, respectively, may also be subtly affected by the different crystal environments.[10][11][12][13][14][15][16]

Applications: The Impact of Hydration

The choice between cobalt(II) phosphate tetrahydrate and octahydrate can have significant implications for their performance in various applications.

Catalysis: Cobalt phosphates are known to be effective catalysts for various reactions, including the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production.[1][14] The coordination environment of the cobalt ions and the surface properties of the material, which are influenced by the hydration state, can directly impact the catalytic activity. It is plausible that the different crystal structures and surface water content of the tetrahydrate and octahydrate could lead to distinct electrocatalytic performances. For instance, the accessibility of active cobalt sites and the interaction with reactants could differ between the two forms.

Pigments: The vibrant violet color of cobalt(II) phosphate has led to its use as a pigment.[1] The exact hue and stability of the pigment can be dependent on the hydration state and crystal structure.

Battery Materials: Cobalt phosphates are investigated as precursor materials for the synthesis of cathode materials for lithium-ion batteries. The morphology and reactivity of the precursor, which are tied to its hydration state, can influence the properties of the final electrode material.

Conclusion

Cobalt(II) phosphate tetrahydrate and octahydrate are distinct crystalline materials with unique structural, thermal, and spectroscopic properties. The ability to selectively synthesize each form is paramount for harnessing their full potential in various applications. This guide has provided a comprehensive overview of their key differences, methodologies for their controlled synthesis, and a framework for their characterization. Further research into the direct comparison of their performance in specific applications, such as electrocatalysis, will continue to illuminate the critical role of the hydration state in determining the functionality of these important inorganic compounds.

References

- 1. Research status, opportunities, and challenges of cobalt phosphate based materials as OER electrocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 6. Effect of pH on carbon dioxide hydrate formation in mixed soil mineral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of pH and Ionic Molar Ratios on Phosphorous Forms Precipitation and Recovery from Different Wastewater Sludges [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Open-Framework Cobalt (II) Phosphates with Sodalite-Related Architectures | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. FTIR and UV-vis diffuse reflectance spectroscopy studies of the wet chemical (WC) route synthesized nano-structure CoFe(2)O(4) from CoCl(2) and FeCl(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Product (Ksp) of Cobalt(II) Phosphate in Aqueous Solution

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility product constant (Ksp) for Cobalt(II) phosphate (Co₃(PO₄)₂). Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the dissolution of this sparingly soluble salt. We will explore its thermodynamic basis, the factors influencing its equilibrium in aqueous media, a detailed experimental protocol for its determination, and the practical implications of its solubility characteristics. The synthesis of theoretical knowledge with field-proven experimental design is intended to provide a self-validating framework for understanding and applying the principles of solubility for Cobalt(II) phosphate.

Introduction: The Significance of Cobalt(II) Phosphate and its Solubility

Cobalt(II) phosphate, an inorganic compound with the formula Co₃(PO₄)₂, is a violet crystalline solid that is practically insoluble in water.[1][2] This low solubility is a defining characteristic, underpinning its primary applications. Commercially, it is well-known as the pigment Cobalt Violet (Pigment Violet 14), prized for its vibrant color and stability in high-temperature applications like ceramics and glass.[1][3] Beyond its role as a pigment, its unique properties are leveraged in catalysis, particularly as a catalyst for water oxidation, in water treatment processes for phosphate removal, and as a precursor in the synthesis of advanced materials for battery components.[1][2]

The quantitative measure of its low solubility is the solubility product constant (Ksp). The Ksp is the equilibrium constant for the dissolution of a solid substance into an aqueous solution.[4] A very small Ksp value, as is the case for Cobalt(II) phosphate, indicates that the solid form is strongly favored, and only minute concentrations of its constituent ions can coexist in solution at equilibrium.[4] For professionals in drug development, understanding such low solubility is critical for contexts like toxicology, formulation of poorly soluble compounds, and designing controlled-release systems. For materials scientists, the Ksp dictates the conditions for precipitation and synthesis of cobalt phosphate-based materials.

Theoretical Framework of Dissolution

The dissolution of a sparingly soluble salt in water is a dynamic equilibrium process. When solid Cobalt(II) phosphate is introduced to an aqueous solution, a small fraction dissociates into its constituent ions: three cobalt(II) cations (Co²⁺) and two phosphate anions (PO₄³⁻). Concurrently, these ions in solution can recombine to precipitate as the solid.

Dissolution Equilibrium

The equilibrium between the solid and its dissolved ions is represented by the following equation:

Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq)[5]

This equilibrium is dynamic; at saturation, the rate of dissolution of the solid is equal to the rate of precipitation of the ions.[6]

Caption: Dissolution and precipitation equilibrium for Cobalt(II) phosphate.

The Solubility Product Expression (Ksp)

The equilibrium constant expression for this reaction is the solubility product, Ksp. By convention, the concentration of the pure solid [Co₃(PO₄)₂(s)] is considered constant and is omitted from the expression.[7] The Ksp is therefore the product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient.

Ksp = [Co²⁺]³ [PO₄³⁻]² [6]

Relationship to Molar Solubility

Molar solubility (s) is defined as the number of moles of the solute that can dissolve in one liter of solution to form a saturated solution. The relationship between Ksp and molar solubility can be derived from the stoichiometry of the dissolution equation.

If 's' is the molar solubility of Co₃(PO₄)₂, then at equilibrium:

-

[Co²⁺] = 3s

-

[PO₄³⁻] = 2s

Substituting these into the Ksp expression: Ksp = (3s)³ (2s)² Ksp = (27s³) (4s²) Ksp = 108s⁵

This equation allows for the direct calculation of molar solubility from a known Ksp value, and vice versa.

Quantitative Solubility Data

The Ksp of Cobalt(II) phosphate is exceptionally low, reflecting its poor solubility. While slight variations exist in reported values across different sources, they are consistently in the order of 10⁻³⁵.

| Parameter | Value | Temperature | Source |

| Ksp | 2.05 x 10⁻³⁵ | 25°C | [1][4][8] |

| Ksp | 2.1 x 10⁻³⁵ | 25°C | [9][10] |

Factors Influencing the Solubility of Cobalt(II) Phosphate

The position of the dissolution equilibrium, and thus the solubility, is sensitive to several external factors, as dictated by Le Châtelier's principle.

-

pH of the Solution: This is a critical factor. The phosphate ion (PO₄³⁻) is the conjugate base of the weak acid HPO₄²⁻. In acidic solutions (low pH), the concentration of H⁺ is high. These protons will react with the phosphate ions, shifting the following equilibria to the left:

-

PO₄³⁻ + H⁺ ⇌ HPO₄²⁻

-

HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻

-

H₂PO₄⁻ + H⁺ ⇌ H₃PO₄ This consumption of phosphate ions from the solution decreases the ion product (Q). To re-establish equilibrium (Q = Ksp), more solid Co₃(PO₄)₂ must dissolve. Consequently, the solubility of Cobalt(II) phosphate is significantly increased in acidic solutions.[2]

-

-

Common Ion Effect: The solubility of Co₃(PO₄)₂ decreases in a solution that already contains either cobalt(II) ions (Co²⁺) or phosphate ions (PO₄³⁻) from another source (e.g., Co(NO₃)₂ or Na₃PO₄).[10] According to Le Châtelier's principle, the addition of a product ion will shift the equilibrium to the left, favoring the precipitation of the solid salt and thus reducing its molar solubility.[10]

-

Presence of Complexing Agents: Ligands such as ethylenediaminetetraacetic acid (EDTA) can form stable, soluble complexes with Co²⁺ ions. This reaction effectively removes free Co²⁺ from the solution, reducing the ion product and shifting the dissolution equilibrium to the right, thereby increasing the overall solubility of Cobalt(II) phosphate.[2]

-

Temperature: The dissolution of most ionic solids is an endothermic process, meaning solubility typically increases with temperature.[11][12] The increased kinetic energy of the solvent molecules allows them to more effectively break apart the ionic lattice of the solute.[13] While specific thermodynamic data for Co₃(PO₄)₂ dissolution is not widely published, this general principle is expected to apply.

Experimental Protocol: Determination of Ksp via Spectrophotometry

This section outlines a robust, self-validating methodology for the experimental determination of the Ksp of Cobalt(II) phosphate. The core principle is to prepare a saturated solution, accurately measure the concentration of the Co²⁺ ion in the aqueous phase, and then calculate the Ksp.

Rationale and Causality

We choose to measure the concentration of the cobalt(II) ion because it can be readily quantified using UV-Vis spectrophotometry after forming a colored complex. This avoids the complexities of measuring phosphate concentration, which can be influenced by protonation equilibria. The entire protocol is designed to be performed at a constant, recorded temperature, as Ksp is temperature-dependent.[4]

Step-by-Step Methodology

Part A: Preparation of a Saturated Solution

-

Excess Solute Addition: Add an excess amount of solid Cobalt(II) phosphate powder (e.g., ~1.0 g) to a known volume of deionized water (e.g., 100 mL) in an Erlenmeyer flask. The visual presence of undissolved solid is necessary to ensure saturation.[14]

-

Equilibration: Seal the flask to prevent evaporation. Place it on a magnetic stirrer and agitate the suspension at a constant, moderate speed for an extended period (e.g., 24-48 hours). This ensures that the dissolution-precipitation equilibrium is fully established. The flask should be kept in a constant temperature water bath during this time.

Part B: Separation of Aqueous and Solid Phases

-

Cessation of Stirring: Turn off the stirrer and allow the solid to settle for 1-2 hours within the constant temperature bath.

-

Centrifugation: Carefully decant a portion of the supernatant into centrifuge tubes. Centrifuge at high speed (e.g., 3000 rpm) for 10 minutes. This will pellet any fine, suspended solid particles.

-

Filtration (Optional but Recommended): For maximum accuracy, carefully extract the clear supernatant from the centrifuge tube using a Pasteur pipette and pass it through a 0.22 µm syringe filter. This step guarantees the complete removal of any solid Co₃(PO₄)₂ particles, which would otherwise lead to an erroneously high ion concentration reading.

Part C: Quantification of [Co²⁺] by UV-Vis Spectrophotometry

-

Preparation of Standards: Prepare a series of standard solutions of known Co²⁺ concentration (e.g., from a stock solution of CoCl₂ or Co(NO₃)₂) spanning a range appropriate for spectrophotometric analysis.

-

Complexation: To each standard solution and to a known volume of the saturated Co₃(PO₄)₂ filtrate, add an excess of a complexing agent that forms a deeply colored complex with Co²⁺ (e.g., thiocyanate, SCN⁻, to form the blue [Co(SCN)₄]²⁻ complex). Ensure the final volume is the same for all samples.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λ_max) for the colored complex.

-

Calibration Curve: Plot a graph of absorbance versus the known [Co²⁺] for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

-

Determination of Unknown Concentration: Use the absorbance of the sample solution and the equation of the line from the calibration curve to determine the concentration of Co²⁺ in the saturated solution.

Part D: Calculation of Ksp

-

Determine Ion Concentrations:

-

The [Co²⁺] at equilibrium is the value determined from the calibration curve.

-

From the dissolution stoichiometry (Co₃(PO₄)₂ ⇌ 3Co²⁺ + 2PO₄³⁻), calculate the equilibrium concentration of phosphate: [PO₄³⁻] = (2/3) * [Co²⁺] .

-

-

Calculate Ksp: Substitute the determined equilibrium concentrations into the solubility product expression: Ksp = [Co²⁺]³ [PO₄³⁻]²

Caption: Experimental workflow for determining the Ksp of Co₃(PO₄)₂.

Conclusion

The solubility product constant (Ksp) of Cobalt(II) phosphate is a fundamental parameter that quantitatively describes its behavior in aqueous solutions. Its extremely low value (≈ 2.05 x 10⁻³⁵ at 25°C) confirms its classification as an insoluble salt, a property that is essential to its applications in pigments, catalysis, and materials science. The solubility can, however, be significantly influenced by environmental factors, most notably a decrease in pH, which dramatically increases dissolution. A thorough understanding of this equilibrium, its controlling factors, and the rigorous experimental methods used for its characterization is indispensable for scientists and researchers working with this compound.

References

- Title: Cobalt(II)

- Title: Is CO3PO42 soluble in Water | Introduction to Chemical Properties Source: Echemi URL

- Title: Ksp solubility constant for common salts Source: Solubility of Things URL

- Source: EniG.

- Title: The molar solubility of cobalt (II) phosphate = 4.5 * 10^{-8}. What is the Ksp?

- Title: Factors affecting solubility Source: GeeksforGeeks URL

- Title: Solved Copper(ll) phosphate dissociates in water according | Chegg.

-

Title: Cobalt(II) phosphate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: How to Write the for Equation for Co3(PO4)2 + H2O Source: YouTube URL: [Link]

- Title: What are the factors that affect solubility?

- Title: 17.

-

Title: Unit 4: Solubility and Factors Affecting Solubility Source: Course Hero URL: [Link]

- Title: EXPERIMENT 4: SOLUBILITY EQUILIBRIA Source: Palomar College URL

- Title: Solubility Products Source: gchem URL

- Title: [FREE] Calculate the molar solubility of cobalt(II) phosphate, Co_3(PO_4)2 (K{sp} = 2.1 \times 10^{-35}): a. In - brainly.

-

Title: 15.1 Precipitation and Dissolution Source: Lumen Learning URL: [Link]

- Title: Chemical Equilibrium Source: University of Washington URL

- Title: Calculate the molar solubility of cobalt(II) phosphate, Co3(PO4)2 (Kp = 2.1 x 10-35)

- Title: EXPERIMENT 8 - Determining Ksp Source: Moorpark College URL

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. echemi.com [echemi.com]

- 3. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 4. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 5. Solved Copper(ll) phosphate dissociates in water according | Chegg.com [chegg.com]

- 6. 15.1 Precipitation and Dissolution | General College Chemistry II [courses.lumenlearning.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility Products [gchem.cm.utexas.edu]

- 10. brainly.com [brainly.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 13. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 14. chm.uri.edu [chm.uri.edu]

A Technical Guide to the Thermal Decomposition of Cobalt(II) Phosphate Hydrates

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of cobalt(II) phosphate hydrates. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or characterize these compounds. This document details the multi-stage decomposition pathways of various hydrated forms of cobalt(II) phosphate, focusing on the sequential loss of water molecules and subsequent structural transformations. By integrating data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD), this guide offers a causal explanation for experimental observations and provides robust, self-validating protocols for thermal analysis.

Introduction: The Significance of Cobalt(II) Phosphate Hydrates

Cobalt(II) phosphate (Co₃(PO₄)₂) and its hydrated forms are inorganic compounds with significant applications in catalysis, energy storage, and as pigments.[1][2] The hydrated forms, such as cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) and cobalt(II) phosphate tetrahydrate (Co₃(PO₄)₂·4H₂O), are often the initial products of synthesis.[1][3] The thermal stability and decomposition behavior of these hydrates are critical parameters that influence their processing and end-use performance. Understanding the thermal decomposition pathways is essential for the controlled synthesis of anhydrous cobalt(II) phosphate and other cobalt-containing materials with specific crystal structures and morphologies.[4][5]

The thermal decomposition process is primarily characterized by dehydration, the removal of water of crystallization, which can occur in multiple, distinct steps.[4][6] These dehydration events are often followed by phase transitions in the resulting anhydrous material at higher temperatures.[7] The coordination environment of the cobalt ions can change significantly during this process, which in turn affects the material's properties.[4] For instance, the transition from an octahedral to a tetrahedral coordination geometry upon dehydration has been shown to influence the electrocatalytic activity of cobalt phosphate in water oxidation.[4]

Thermal Decomposition Pathways of Common Cobalt(II) Phosphate Hydrates

The thermal decomposition of cobalt(II) phosphate hydrates is not a single event but a series of transformations that are dependent on the initial degree of hydration. Below, we detail the decomposition pathways for the most common hydrates.

Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

Cobalt(II) phosphate octahydrate is a common, commercially available hydrate. Its thermal decomposition is a multi-step process involving the sequential removal of its eight water molecules.

The decomposition process begins with an initial weight loss corresponding to the removal of adsorbed and crystal water, typically starting at temperatures below 100°C and continuing up to around 200°C.[4] The complete removal of all eight water molecules leads to the formation of anhydrous cobalt(II) phosphate (Co₃(PO₄)₂).[4] Further heating to higher temperatures, such as 600°C, can lead to the crystallization of the anhydrous phase.[4]

The overall decomposition can be summarized as follows:

Co₃(PO₄)₂·8H₂O(s) → Co₃(PO₄)₂(s) + 8H₂O(g)

The process can be visualized as a sequential removal of water molecules, with the formation of lower hydrates as intermediates, although these may not always be stable and isolable.

Cobalt(II) Dihydrogen Phosphate Tetrahydrate (Co(H₂PO₄)₂·4H₂O)

The thermal behavior of cobalt(II) dihydrogen phosphate tetrahydrate is more complex than that of the simple orthophosphate due to the presence of dihydrogen phosphate anions. The decomposition involves not only dehydration but also condensation of the H₂PO₄⁻ anions.

The decomposition proceeds in several distinct stages:[6]

-

Initial Dehydration: The first step, occurring in the range of 60–120°C, involves the removal of two water molecules to form Co(H₂PO₄)₂·2H₂O.[6]

-

Further Dehydration and Disproportionation: Between 120°C and 165°C, further dehydration occurs, accompanied by a disproportionation of the anion to form a mixture of Co(H₂PO₄)₂ and Co₅(HPO₄)₂(PO₄)₂·4H₂O.[6]

-

Anion Condensation: At temperatures around 185°C, the process of anion condensation begins, leading to the formation of condensed phosphates (polyphosphates) with varying chain lengths.[6]

-

Formation of Cyclotetraphosphate: Upon further heating to around 310-345°C, the final product, cobalt cyclotetraphosphate (Co₂P₄O₁₂), is formed.[6]

The complexity of this decomposition highlights the importance of careful temperature control to obtain specific intermediate or final products.

Experimental Methodologies for Thermal Analysis

The investigation of the thermal decomposition of cobalt(II) phosphate hydrates relies on a combination of analytical techniques, primarily thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD).

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are powerful techniques for studying the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is employed.[8]

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the finely ground cobalt(II) phosphate hydrate is placed in an inert crucible (e.g., alumina or platinum).[8]

-

Analysis Conditions:

-

Atmosphere: The analysis is typically conducted under a controlled, inert atmosphere, such as dry nitrogen, with a constant flow rate (e.g., 50-100 mL/min) to prevent side reactions like oxidation.[8]

-

Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied. The choice of heating rate can affect the observed decomposition temperatures.[8]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically up to 1000 °C.[8]

-

-

Data Analysis: The resulting TGA curve provides quantitative information on mass loss at each decomposition step. The DTA curve indicates whether the process is endothermic (heat absorbed, e.g., dehydration) or exothermic (heat released, e.g., crystallization).

The causality behind these choices is crucial. An inert atmosphere is necessary to study the intrinsic decomposition without interference from oxidative processes. A linear heating rate allows for the deconvolution of overlapping thermal events. The mass loss percentages from the TGA curve can be used to stoichiometrically determine the number of water molecules lost at each stage.

X-ray Diffraction (XRD)

XRD is an essential technique for identifying the crystalline phases present in the material before, during, and after thermal treatment.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα) is used.

-

Sample Preparation: A small amount of the cobalt(II) phosphate sample is finely ground to ensure random crystal orientation. The sample is then mounted on a sample holder. For in-situ studies, a high-temperature stage is used to heat the sample during XRD data collection.

-

Data Acquisition: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present. The peak positions and intensities are compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the compounds.[9]

By performing XRD on samples heated to different temperatures (as determined by TGA/DTA), the evolution of the crystalline structure throughout the decomposition process can be mapped. For example, the disappearance of peaks corresponding to the hydrated phase and the appearance of new peaks corresponding to the anhydrous phase can be monitored.[4]

Data Presentation and Visualization

To facilitate the understanding of the thermal decomposition process, the quantitative data and workflows are summarized below.

Table 1: Summary of Thermal Decomposition Stages for Cobalt(II) Phosphate Hydrates

| Hydrate Form | Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Product(s) |

| Co₃(PO₄)₂·8H₂O | < 200 | ~21.1 (theoretical for 8 H₂O) | Dehydration | Anhydrous Co₃(PO₄)₂ |

| Co(H₂PO₄)₂·4H₂O | 60 - 120 | ~10.3 (theoretical for 2 H₂O) | Partial Dehydration | Co(H₂PO₄)₂·2H₂O |

| 120 - 165 | Variable | Further Dehydration & Disproportionation | Mixture of Co(H₂PO₄)₂ and Co₅(HPO₄)₂(PO₄)₂·4H₂O | |

| > 185 | Variable | Anion Condensation | Condensed Cobalt Phosphates | |

| 310 - 345 | Total ~20.6 (for 4 H₂O) | Final Condensation | Co₂P₄O₁₂ |

Note: The temperature ranges and mass loss percentages are illustrative and can vary based on experimental conditions such as heating rate and atmosphere.[8]

Diagrams and Workflows

Visual representations of the decomposition pathways and experimental workflows provide a clear and concise overview of the processes.

Caption: Experimental workflow for elucidating the thermal decomposition pathway of cobalt(II) phosphate hydrates.

Caption: Simplified thermal decomposition pathway of Cobalt(II) Phosphate Octahydrate.

Conclusion

The thermal decomposition of cobalt(II) phosphate hydrates is a multi-step process that is highly dependent on the initial degree of hydration and the specific anionic species present. A systematic approach utilizing TGA/DTA for quantitative analysis of mass loss and thermal events, coupled with XRD for structural identification of intermediates and final products, is essential for a complete understanding of these transformations. The protocols and data presented in this guide provide a robust framework for researchers and scientists working with these materials, enabling the controlled synthesis of cobalt phosphates with desired properties for a range of applications.

References

-

Qi, J., Lin, Y.-P., Dandan, C., & Cao, R. (2020). Autologous Cobalt Phosphates with Modulated Coordination Sites for Electrocatalytic Water Oxidation. ResearchGate. [Link]

-

Polymorphs, phase transitions and stability in BaM2(PO4)2 M = Mn, Fe, Co systems. Royal Society of Chemistry. [Link]

-

Bach, S., Panthöfer, M., Bienert, R., & Tremel, W. (2016). The Role of Water During the Crystallization of Amorphous Cobalt Phosphate Nanoparticles. ResearchGate. [Link]

-

Meziani, D., Roumila, Y., Khesrani, N., Ould Larbi, D., & Trari, M. (2025). Performance, Kinetic and Thermodynamic Study of Cobalt (II) Phosphate as a Promising Catalyst for Organic Dyes Removal. ResearchGate. [Link]

-

Korech, J. (n.d.). Thermal Behaviour of Cobalt(II) Dihydrogenphosphate Tetrahydrate. Inorganic Chemistry. [Link]

-

Wikipedia. (n.d.). Cobalt(II) phosphate. Wikipedia. [Link]

-

Qi, J., et al. (2020). a) XRD patterns of the cobalt phosphates (vertical lines are calculated... ResearchGate. [Link]

-

Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation. CrystEngComm (RSC Publishing). [Link]

-

Sutar, P., et al. (2025). X-ray diffraction analysis of cobalt phosphate samples (C1, C2, C3 and C4). ResearchGate. [Link]

-

An excerpt from the crystal structure of cobalt phosphate,... ResearchGate. [Link]

-

Materials Project. (n.d.). mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14). Materials Project. [Link]

-

Hysteretic Spin Crossover with High Transition Temperatures in Two Cobalt(II) Complexes. Inorganic Chemistry. [Link]

-

Ultrafast Joule heating-induced formation of amorphous CoFeNi phosphate for efficient and stable oxygen evolution reaction. Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Thermal decomposition equations. Creative Chemistry. [Link]

-

An Unusual Open‐Framework Cobalt(II) Phosphate with a Channel Structure That Exhibits Structural and Magnetic Transitions. ResearchGate. [Link]

-

Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. MDPI. [Link]

-

Synthesis of Co2P4O12 porous structure and non-isothermal decomposition kinetics of Co(H2PO4)2. Chalcogenide Letters. [Link]

-

Cobalt(II) Phosphate. AMERICAN ELEMENTS. [Link]

-

Features of polymorphic transformation during heating and cooling of cobalt. SpringerLink. [Link]

-

Variation in the crystallinity of cobalt oxide nanoparticles with increasing annealing temperature and pH. Journal of Ovonic Research. [Link]

-

Co3(PO4)2·4H2O. ResearchGate. [Link]

-

Synthesis of Hydrous Cobalt Phosphate Electro-catalysts by Facile Hydrothermal Method for Enhanced Oxygen Evolution Reaction: Effect of Urea Variation. ResearchGate. [Link]

-

A study on isothermal kinetics of thermal decomposition of cobalt oxalate to cobalt. ResearchGate. [Link]

-

Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis. Journal of Materials Chemistry (RSC Publishing). [Link]

-

Mechanism of thermal decomposition of cobalt acetate tetrahydrate. ResearchGate. [Link]

-

Thermal decomposition. Wikipedia. [Link]

-

Kinetics for thermal decomposition of CoC2O4· 2H2O in air. ResearchGate. [Link]

-

Morphological evolution of Co phosphate and its electrochemical and photocatalytic performance. CrystEngComm (RSC Publishing). [Link]

-

Thermal decomposition of [Co(NH 3) 6] 2(C 2O 4) 3·4H 2O. ResearchGate. [Link]

-

Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. ResearchGate. [Link]

-

Hydrothermally Synthesized Hierarchically Cobalt Phosphate Hydrate for Water Splitting and Supercapacitor. ResearchGate. [Link]

-

Co3(PO4)2·4H2O. UQ eSpace - The University of Queensland. [Link]

-

Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. MDPI. [Link]

Sources

- 1. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 7. Polymorphs, phase transitions and stability in BaM2(PO4)2 M = Mn, Fe, Co systems - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Mass and Density of Cobalt(II) Phosphate (Co₃(PO₄)₂)

This guide provides a comprehensive overview of two fundamental physicochemical properties of cobalt(II) phosphate (Co₃(PO₄)₂): molar mass and density. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical basis, calculation, and experimental determination of these critical parameters.

Introduction to Cobalt(II) Phosphate

Cobalt(II) phosphate, with the chemical formula Co₃(PO₄)₂, is an inorganic compound composed of three cobalt(II) cations (Co²⁺) and two phosphate anions (PO₄³⁻). It typically appears as a violet or reddish-purple solid and is known commercially as the pigment Cobalt Violet[1][2][3]. Beyond its use in coloration for ceramics, glass, and paints, cobalt(II) phosphate is gaining attention in catalysis, particularly as a water oxidation catalyst in electrochemical systems, and as a precursor for advanced battery materials[1]. Accurate characterization of its molar mass and density is foundational for its application, enabling precise stoichiometric calculations, material formulation, and quality control.

Molar Mass of Co₃(PO₄)₂

The molar mass (M) of a compound is the mass of one mole of its substance, expressed in grams per mole ( g/mol ). It is a calculated value derived from the standard atomic weights of its constituent elements.

Causality of Molar Mass Calculation

The calculation of molar mass is a direct application of the law of definite proportions. The chemical formula Co₃(PO₄)₂ dictates that one formula unit contains 3 atoms of cobalt, 2 atoms of phosphorus, and 8 atoms of oxygen. The total molar mass is the sum of the masses of all atoms in one mole of the compound. The standard atomic weights used are weighted averages of the masses of an element's naturally occurring stable isotopes.

Calculation Protocol

To determine the molar mass of Co₃(PO₄)₂, the atomic mass of each element is multiplied by the number of atoms of that element in the formula and summed. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

-

Cobalt (Co): 3 atoms × 58.9332 g/mol = 176.7996 g/mol [4][5][6]

-

Phosphorus (P): 2 atoms × 30.9738 g/mol = 61.9476 g/mol [7][8][9][10][11]

-

Oxygen (O): 8 atoms × 15.9994 g/mol = 127.9952 g/mol [12][13][14][15]

Total Molar Mass = 176.7996 + 61.9476 + 127.9952 = 366.7424 g/mol

This calculated value is consistent across multiple chemical databases[2][16][17][18][19].

Density of Co₃(PO₄)₂

Density (ρ) is an intrinsic property of a material, defined as its mass per unit volume (typically expressed in g/cm³). For solid powders like Co₃(PO₄)₂, several types of density can be considered, but the most fundamental is the true density or skeletal density.

Theoretical vs. Experimental Density

-

Theoretical Density (Crystallographic Density): This is calculated from the compound's crystal structure, determined by techniques like X-ray diffraction. It represents the density of a perfect, void-free crystal. For monoclinic Co₃(PO₄)₂, the theoretical density is reported to be approximately 3.87 g/cm³[20].

-

True/Skeletal Density: This is the density of the solid material itself, excluding the volume of open and closed pores[21][22]. It is determined experimentally. For Co₃(PO₄)₂, reported values for density are typically around 3.81 g/cm³[1][2][3]. The slight difference between theoretical and experimental values can arise from lattice defects or minor impurities in the synthesized material.

-

Bulk Density: This is the mass of a powder divided by the total volume it occupies, including inter-particle voids and pore volume. This value is always lower than the true density and is highly dependent on the powder's packing, particle size, and shape.

This guide focuses on the determination of the true density, as it is a fundamental material constant.

Experimental Determination of True Density via Gas Pycnometry

Gas pycnometry is the gold-standard, non-destructive technique for accurately determining the true volume and density of solid materials[23][24]. The method relies on measuring the pressure change of an inert gas (typically helium) in a calibrated volume, with and without the solid sample present.

Principle of Operation (Self-Validating System)

The technique is governed by Boyle's Law, which relates pressure and volume for a gas at a constant temperature. Helium is the preferred analysis gas because its small atomic size allows it to penetrate even the finest pores and surface irregularities of the powder, ensuring that the measured volume is only that of the solid material itself[21][23]. The process involves placing a known mass of the sample in a sealed chamber of known volume, filling it with helium, and then expanding the gas into a second calibrated reference chamber. By measuring the pressure before and after expansion, the volume of the sample can be precisely calculated. The instrument performs repeated purges and measurements until the results are stable, providing a self-validating system that ensures accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Figure 1. Gas Pycnometry Workflow for True Density Measurement.

Detailed Step-by-Step Methodology

This protocol is based on the general procedure for gas pycnometers as described by standards like USP <699>[24].

-

Instrument Calibration: Before analysis, perform a calibration routine using the manufacturer-provided calibration spheres of known, certified volume. This ensures the accuracy of the instrument's internal volume measurements.

-

Sample Preparation: Dry the Co₃(PO₄)₂ powder to remove any adsorbed moisture or volatile impurities that could interfere with the measurement. Drying conditions should be optimized for the material (e.g., 110 °C for 2 hours under vacuum), but care must be taken not to induce phase changes.

-

Mass Determination: Using a calibrated analytical balance, accurately weigh a sufficient quantity of the dried Co₃(PO₄)₂ powder. The required mass depends on the sample cell volume, typically aiming to fill the cell by about two-thirds. Record the mass to at least four decimal places.

-

Sample Loading: Carefully transfer the weighed powder into the appropriate sample cell. Ensure no powder is lost or adheres to the cell's sealing surfaces.

-

Analysis Setup: Place the sample cell into the pycnometer's analysis port and seal it according to the instrument's instructions.

-

Purging: Initiate the analysis sequence. The instrument will automatically purge the system by repeatedly pressurizing the sample cell with helium and venting it to the atmosphere. This process removes air and any remaining volatiles from the sample chamber. A typical run involves 5-10 purge cycles.

-

Data Collection: Following the purge cycles, the instrument will perform a series of measurement runs. In each run, it measures the equilibrated pressure in the sample cell and then after expansion into the reference chamber. The instrument repeats these runs until a specified number of consecutive measurements fall within a tight statistical tolerance (e.g., ±0.02% standard deviation).

-

Calculation and Reporting: The instrument's software uses the averaged pressure data and the known cell/reference volumes to calculate the sample volume. The true density is then automatically computed using the pre-entered sample mass:

-

Density (ρ) = Mass (m) / Volume (V) The final report should include the average density, standard deviation, and the number of runs performed.

-

Data Summary

The key quantitative data for anhydrous cobalt(II) phosphate are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | Co₃(PO₄)₂ | N/A |

| Molar Mass ( g/mol ) | 366.742 | [1][2][16][17][19] |

| Theoretical Density (g/cm³) | 3.87 | [20] |

| Experimental Density (g/cm³) | 3.81 | [2][3] |

Conclusion

The molar mass and true density are indispensable parameters for the consistent and effective use of cobalt(II) phosphate in scientific research and industrial applications. While the molar mass is a fixed value calculated from fundamental atomic weights, the density is best characterized experimentally using gas pycnometry to provide a value that reflects the true nature of the synthesized material. The protocols and principles outlined in this guide serve as a reliable foundation for the accurate characterization of Co₃(PO₄)₂ and other powdered solids.

References

-

BYJU'S. Phosphorus. [Link]

-

Unacademy. Atomic Mass of Phosphorus. [Link]

-

WebQC.org. Co3(PO4)2 (Cobalt(II) phosphate) molar mass. [Link]

-

Royal Society of Chemistry. Cobalt - Element information, properties and uses. [Link]

-

Jefferson Lab. #27 - Cobalt - Co. [Link]

-

Grokipedia. Cobalt(II) phosphate. [Link]

-